molecular formula C14H16N2O2 B11870903 Ethyl 2-amino-3-(quinolin-4-YL)propanoate CAS No. 603945-43-3

Ethyl 2-amino-3-(quinolin-4-YL)propanoate

Cat. No.: B11870903
CAS No.: 603945-43-3
M. Wt: 244.29 g/mol
InChI Key: MZFIBIOLQOUWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(quinolin-4-YL)propanoate is a heterocyclic compound that features a quinoline ring system. . The quinoline moiety is a well-known pharmacophore in drug design, making this compound a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3-(quinolin-4-YL)propanoate typically involves the Gould-Jacobs reaction. This method starts with aniline derivatives and diethyl 2-(ethoxymethylene)malonate, which undergo cyclization to form the intermediate anilinomethylenemalonate. This intermediate is then hydrolyzed and decarboxylated to yield 4-hydroxyquinoline. The 4-hydroxyquinoline is then reacted with phosphorous oxychloride to form 4-chloroquinoline, which is subsequently heated with diethyl sodiomethylmalonate in DMF to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-(quinolin-4-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-3-(quinolin-4-YL)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(quinolin-4-YL)propanoate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits essential enzymes. In anticancer research, it induces apoptosis through the activation of caspases and inhibition of cell cycle progression . The quinoline moiety plays a crucial role in binding to DNA and proteins, leading to its biological effects.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness: Ethyl 2-amino-3-(quinolin-4-YL)propanoate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethyl ester group enhances its lipophilicity, improving its cellular uptake and bioavailability compared to other quinoline derivatives.

Properties

CAS No.

603945-43-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 2-amino-3-quinolin-4-ylpropanoate

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)12(15)9-10-7-8-16-13-6-4-3-5-11(10)13/h3-8,12H,2,9,15H2,1H3

InChI Key

MZFIBIOLQOUWQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=NC2=CC=CC=C12)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.